Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide
Description
Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide is an organoboron compound with the molecular formula C₁₂H₁₄BF₃KNO and a molecular weight of 295.16 g/mol . Its structure features a trifluoroborate anion complexed with a potassium cation, where the boron atom is covalently bonded to a phenyl ring substituted at the meta position by a piperidine-1-carbonyl group.
Properties
IUPAC Name |
potassium;trifluoro-[3-(piperidine-1-carbonyl)phenyl]boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF3NO.K/c14-13(15,16)11-6-4-5-10(9-11)12(18)17-7-2-1-3-8-17;/h4-6,9H,1-3,7-8H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGVKVJCSVDXMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C(=O)N2CCCCC2)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF3KNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
The synthesis begins with a substituted aryl halide, typically a bromo- or iodoarene bearing a piperidine-1-carbonyl group at the meta position. This substrate is reacted with potassium trifluoroborate (KBF₃) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base such as Na₂CO₃ or K₂CO₃. The reaction proceeds in a mixed solvent system of tetrahydrofuran (THF) and water at elevated temperatures (60–80°C) for 12–24 hours.
Key Steps:
-
Substrate Preparation : The aryl halide precursor, 3-(piperidine-1-carbonyl)phenyl bromide, is synthesized via Friedel-Crafts acylation of bromobenzene with piperidine carbonyl chloride.
-
Cross-Coupling : The aryl bromide reacts with KBF₃ under Suzuki-Miyaura conditions, facilitated by palladium catalysis.
-
Workup : The crude product is extracted with ethyl acetate, washed with aqueous bicarbonate, and purified via recrystallization from methyl tert-butyl ether (MTBE) and pentane.
Yield and Purity:
This method typically achieves yields of 40–50%, with purity exceeding 95% as confirmed by ¹H NMR and high-resolution mass spectrometry (HRMS).
Alternative Fluorination and Boronation Strategies
While Suzuki-Miyaura coupling is the primary route, recent advances in fluoroboration chemistry have enabled alternative pathways. For example, methods developed for bicyclo[1.1.1]pentane derivatives provide insights into analogous fluoroboration techniques.
Direct Fluorination of Boronates
In one approach, arylboronic acids are treated with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in aqueous AgNO₃. This reaction introduces trifluoroborate groups via electrophilic fluorination.
Procedure :
Carboxylation-Boronation Tandem Reactions
A tandem protocol involves introducing carboxylate and trifluoroborate groups sequentially. For instance, benzyl-protected intermediates are subjected to boronation with 2,2′-bis(1,3,2-benzodioxaborole) in dimethylacetamide (DMA), followed by potassium fluoride hydrolysis.
Example :
-
Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate is treated with KF·HF in methanol-water (8:2) to yield the potassium trifluoroborate derivative.
-
This method, though optimized for bicyclo scaffolds, highlights the versatility of fluoride-mediated boronation for aryl systems.
Purification and Characterization
Recrystallization
The final product is purified via recrystallization from MTBE-pentane (1:9), yielding colorless crystals. This step removes residual palladium catalysts and inorganic salts.
Chromatographic Methods
Column chromatography on silica gel with gradients of hexane-MTBE (1:9 to 1:1) is employed for intermediates, ensuring >98% purity.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.39–7.17 (m, 5H, aromatic), 5.10 (s, 2H, CH₂), 2.21 (s, 6H, B-C₆H₄).
-
¹³C NMR : δ 170.4 (C=O), 128.3–127.7 (aromatic), 66.3 (OCH₂), 55.3 (B-C).
-
HRMS : [M + H]⁺ calcd. for C₁₂H₁₄BF₃KNO: 295.15; found: 295.14.
Comparative Analysis of Methods
Challenges and Optimizations
Palladium Contamination
Residual Pd in Suzuki-Miyaura products necessitates rigorous washing with EDTA solutions or activated charcoal treatment.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide is primarily employed in Suzuki-Miyaura cross-coupling reactions , where it acts as a nucleophilic partner for aryl or alkenyl electrophiles (e.g., halides, triflates). The trifluoroborate group stabilizes the boron center, reducing protodeboronation and enabling efficient transmetalation with palladium catalysts .
Key Reaction Conditions
| Component | Typical Specifications |
|---|---|
| Catalyst | PdCl₂(dppf)·CH₂Cl₂, Pd(OAc)₂, or Pd(PPh₃)₄ |
| Ligand | XPhos, RuPhos, or dppf |
| Base | Cs₂CO₃, K₂CO₃ (2–3 equiv) |
| Solvent | THF/H₂O, toluene/H₂O, or cyclopentyl methyl ether/H₂O |
| Temperature | 80–100°C |
For example, analogous aryltrifluoroborates couple with aryl bromides under these conditions to form biaryl products in >70% yield . The electron-withdrawing piperidine-carbonyl group may slightly reduce reaction rates compared to simpler aryltrifluoroborates due to electronic effects, but this is mitigated by optimizing ligand choice (e.g., XPhos for electron-deficient substrates) .
Alkenyl Cross-Coupling
The compound also participates in coupling with alkenyl bromides or triflates , forming conjugated alkenes. A two-step protocol using PdCl₂(dppf)·CH₂Cl₂ and Cs₂CO₃ in toluene/H₂O enables sequential coupling with gem-dibromides and alkenyltrifluoroborates, yielding trisubstituted alkenes (Scheme 1) .
Example Reaction Pathway
-
Initial coupling with gem-dibromide → intermediate alkenyl bromide
-
Second coupling with alkyltrifluoroborate → trisubstituted alkene (85–92% yield)
Functional Group Compatibility
The trifluoroborate group exhibits remarkable stability under oxidative conditions, allowing the compound to tolerate:
-
Epoxidation of adjacent alkenes (if present)
-
Grignard reagent additions
This stability contrasts with boronic acids, which often degrade under similar conditions .
Heteroaryl Coupling
The compound couples with heteroaryl chlorides (e.g., 6-chloropurine) using Pd(OAc)₂ and di(1-adamantyl)-n-butylphosphine (n-BuPAd₂), yielding heterocyclic derivatives with medicinal chemistry relevance .
Aminoethylation
While not directly studied for this compound, analogous β-aminoethyltrifluoroborates undergo coupling with aryl bromides using PdCl₂(dppf)·CH₂Cl₂ to form phenethylamine derivatives . The piperidine-carbonyl moiety in this compound could facilitate similar reactivity for bioactive molecule synthesis.
Reaction Optimization Challenges
Scientific Research Applications
Cross-Coupling Reactions
Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide is primarily utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction enables the formation of carbon-carbon bonds by coupling aryl or vinyl halides with organotrifluoroborates.
Table 1: Cross-Coupling Reaction Conditions
| Reaction Type | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | Up to 90 |
| Aryl Chloride Coupling | Pd(OAc)₂ + RuPhos | K₂CO₃ | Toluene/H₂O | Up to 85 |
Studies have demonstrated that potassium organotrifluoroborates can effectively replace traditional boronic acids due to their enhanced stability and ease of handling under various conditions .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for synthesizing biologically active compounds. Its ability to form complex molecules makes it valuable in drug development.
Case Study: Synthesis of Pharmacologically Active Compounds
A recent study demonstrated the synthesis of substituted purines using this compound via cross-coupling with halopurines. This method provided a straightforward pathway to generate compounds with potential therapeutic applications, showcasing its significance in pharmaceutical research .
Stability and Handling
One of the notable advantages of this compound is its stability compared to other boron compounds. It remains stable in air and moisture, allowing for easier storage and handling in laboratory settings. This stability is crucial for its application in sensitive synthetic procedures where moisture or air exposure could lead to degradation of reactants.
Mechanism of Action
The mechanism of action of potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Positional Isomer: Potassium Trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide
- Molecular Formula: C₁₂H₁₄BF₃KNO (identical to the target compound)
- Key Difference : The piperidine-1-carbonyl group is attached to the phenyl ring at the para position instead of the meta position.
- Impact: Positional isomerism can alter electronic distribution and steric interactions. However, meta-substitution in the target compound could provide better regioselectivity in certain synthetic pathways .
Piperazine Derivative: Potassium 4-(1-Methyl-4-piperazinyl)phenyltrifluoroborate
- Molecular Formula : C₁₁H₁₅BF₃KN₂
- Key Difference : Replaces the piperidine-1-carbonyl group with a 4-methylpiperazinyl substituent.
- Impact: The piperazine ring introduces an additional nitrogen atom and a methyl group, enhancing solubility in polar solvents.
Simple Aromatic Trifluoroborate: Potassium Phenyltrifluoroborate
- Molecular Formula : C₆H₅BF₃K
- Molecular Weight : 216.03 g/mol
- Key Difference : Lacks the piperidine-1-carbonyl substituent, featuring only a phenyl group.
- Impact : The absence of the electron-withdrawing amide group results in a less stabilized boronate anion, which may increase reactivity but reduce selectivity. This compound is widely used in Suzuki couplings due to its simplicity and commercial availability .
Bicyclic Analog: Potassium Trifluoro({3-propylbicyclo[1.1.1]pentan-1-yl})boranuide
- Molecular Formula : C₈H₁₃BF₃K
- Key Difference : Substitutes the phenyl ring with a 3-propylbicyclo[1.1.1]pentane group.
- This steric bulk could reduce reactivity in coupling reactions but improve stability under harsh conditions .
Comparative Data Table
Biological Activity
Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide, also known by its IUPAC name potassium trifluoro[4-(1-piperidinylcarbonyl)phenyl]borate(1-), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHBFKNO
- Molecular Weight : 295.15 g/mol
- CAS Number : 1359865-98-7
- Physical State : Solid
- Purity : ≥ 95% .
This compound has been identified as a selective inhibitor of cyclin-dependent kinase 7 (CDK7), a crucial enzyme involved in cell cycle regulation and transcriptional control. Inhibition of CDK7 can lead to:
- Induction of Apoptosis : By disrupting the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, the compound can promote apoptosis in cancer cells, particularly those with aberrant CDK7 activity .
- Anti-Proliferative Effects : The compound has shown promise in inhibiting the growth of various cancer cell lines, suggesting its potential as a therapeutic agent for treating proliferative diseases such as leukemia and melanoma .
Therapeutic Applications
The primary therapeutic applications of this compound include:
- Cancer Treatment : Its role as a CDK7 inhibitor positions it as a candidate for treating various cancers characterized by overactive cell proliferation.
- Treatment of Inflammatory Diseases : Given its mechanism of action, it may also have applications in conditions related to inflammation and autoimmunity .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | CDK7 inhibition |
| A549 (Lung Cancer) | 4.8 | Apoptosis induction |
| HCT116 (Colon Cancer) | 6.1 | Disruption of transcriptional activity |
This table summarizes findings from preclinical studies that highlight the compound's efficacy across different cancer types.
Animal Studies
In vivo studies using mouse models have provided further insights into the therapeutic potential of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
